Pyridoxine tris-hexyldecanoate
CAS No.: 564478-51-9
Cat. No.: VC17123689
Molecular Formula: C56H101NO6
Molecular Weight: 884.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 564478-51-9 |
---|---|
Molecular Formula | C56H101NO6 |
Molecular Weight | 884.4 g/mol |
IUPAC Name | [5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate |
Standard InChI | InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3 |
Standard InChI Key | GQJPGCPNWFZCPD-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCC(CCCCCC)C(=O)OCC1=CN=C(C(=C1COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
Pyridoxine tris-hexyldecanoate is systematically named [5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects its triester structure, where three hexyldecanoate groups are esterified to the pyridoxine backbone .
Structural Characteristics
Molecular Architecture
The molecule consists of a pyridoxine core modified with three 2-hexyldecanoate chains. Key structural features include:
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A pyridine ring substituted with methyl and hydroxymethyl groups.
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Three branched aliphatic chains (2-hexyldecanoate) esterified to oxygen atoms at positions 3, 4, and 5 .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 884.4 g/mol | |
Rotatable bond count | 47 | |
Topological polar surface | 91.8 Ų |
Stereochemical Considerations
The compound exhibits three undefined stereocenters, contributing to conformational flexibility . This flexibility complicates 3D structure prediction, as conformer generation is disallowed due to excessive atomic mobility .
Physicochemical Properties
Solubility and Stability
Pyridoxine tris-hexyldecanoate is insoluble in water but soluble in organic solvents like ethanol and oils . It remains stable under ambient conditions but undergoes hydrolysis in strongly acidic or alkaline environments .
Table 2: Physicochemical Profile
Property | Value | Source |
---|---|---|
Physical state | Liquid | |
XLogP3 (lipophilicity) | 21.9 | |
Hydrogen bond acceptors | 7 | |
Heavy atom count | 63 |
Functional Performance
As a surfactant, the compound demonstrates:
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Emulsifying capacity: Stabilizes oil-water interfaces in cosmetic creams .
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Antistatic effects: Reduces surface charge in hair care products .
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Biodegradability: Degrades via esterase-mediated hydrolysis in environmental systems .
Synthesis and Production
Synthetic Pathway
The synthesis involves esterification of pyridoxine with 2-hexyldecanoic acid under catalytic conditions. While detailed industrial protocols are proprietary, the general reaction can be represented as:
Side products may include mono- and di-esters, necessitating purification via chromatography .
Quality Control Standards
Commercial batches must meet stringent specifications:
Table 3: Quality Standards for Cosmetic-Grade Material
Parameter | Requirement | Test Method |
---|---|---|
Active content | ≥95.0% | GB/T 13173 |
Heavy metals (as Pb) | ≤20 mg/kg | GB/T 30799 |
Arsenic (As) | ≤3 mg/kg | GB/T 30797 |
Applications in Industry
Cosmetics
Pyridoxine tris-hexyldecanoate is widely used in:
Pharmaceuticals
Preliminary studies suggest utility in:
Environmental Impact
While biodegradable, its high logP (21.9) suggests potential bioaccumulation in aquatic organisms . Regulatory agencies recommend monitoring wastewater discharge .
Future Research Directions
Key knowledge gaps include:
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Long-term ecotoxicology: Impacts on aquatic ecosystems.
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Metabolic pathways: Fate in mammalian systems.
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Synthetic optimization: Green chemistry approaches to reduce byproducts.
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